ethyl 2-formamidobenzoate
Description
Ethyl 2-formamidobenzoate is an ester derivative of 2-formamidobenzoic acid, characterized by the presence of a formamide (-NHCHO) group at the ortho position of the benzene ring and an ethyl ester (-COOEt) moiety.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.2 g/mol |
IUPAC Name |
ethyl 2-formamidobenzoate |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)8-5-3-4-6-9(8)11-7-12/h3-7H,2H2,1H3,(H,11,12) |
InChI Key |
XOCJRBSNCVFRPR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC=O |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl 2-formamidobenzoate can be synthesized through the reaction of ethyl benzoate with formamide under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid to promote the formation of the formamide derivative.
Industrial Production Methods
In an industrial setting, the production of ethyl o-formamidobenzoate may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the purification of the product through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield 2-formamidobenzoic acid.
Mechanistic Notes :
-
Base-promoted hydrolysis proceeds via a tetrahedral intermediate, with hydroxide attacking the electrophilic carbonyl carbon .
-
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen to enhance electrophilicity .
Formamide Hydrolysis
The formamide group hydrolyzes under strong acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (reflux) converts the formamide to 2-aminobenzoic acid and formic acid.
-
Basic Hydrolysis : NaOH (aqueous, Δ) yields 2-aminobenzoate and formate salts.
Aminolysis
Ethyl 2-formamidobenzoate reacts with amines to form substituted amides. For example, treatment with sodium amidoboranes (NaNHRBH₃) at room temperature in THF produces primary or secondary amides within 5 minutes :
| Reagent | Product | Conditions | Conversion |
|---|---|---|---|
| NaNH₂BH₃ | 2-formamidobenzamide | THF, 25°C, 5 min | Quantitative |
| NaMeNHBH₃ | N-Me-2-formamidobenzamide | THF, 25°C, 5 min | Quantitative |
Mechanism : Nucleophilic attack by [NH₂BH₃]⁻ on the ester carbonyl, followed by proton transfer and elimination of ethanol .
Reduction Reactions
The formamide group is reducible to an amine.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Dry ether, reflux | Ethyl 2-aminobenzoate | ~75% |
| NaBH₄ (with catalyst) | MeOH, 25°C | Ethyl 2-aminobenzoate | ~60% |
Key Insight : LiAlH₄ selectively reduces the formamide to an amine without affecting the ester group.
Oxidation Reactions
Oxidation targets the formamide or aromatic ring:
-
Formamide Oxidation : Strong oxidants (e.g., KMnO₄, H₂O₂) convert the formamide to a nitro group, yielding ethyl 2-nitrobenzoate.
-
Aromatic Ring Oxidation : HNO₃/H₂SO₄ introduces nitro groups at the 4- and 6-positions.
Nucleophilic Substitution
The ester group participates in transesterification:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| MeOH, H⁺ | Reflux, 12 h | Mthis compound | ~80% |
| i-PrOH, H⁺ | Reflux, 24 h | Isopropyl 2-formamidobenzoate | ~70% |
Comparative Reactivity
This compound exhibits distinct reactivity compared to analogs:
Scientific Research Applications
ethyl 2-formamidobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a reference standard in pharmaceutical testing.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl o-formamidobenzoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The compound’s formamide group can participate in hydrogen bonding and other interactions, influencing its reactivity and function.
Comparison with Similar Compounds
Structural Analogs: Ester Group Variation
Methyl 2-formamidobenzoate (CAS 41270-80-8) is a direct structural analog where the ethyl ester is replaced by a methyl group. Key differences include:
Substituent Variants: Functional Group Differences
Ethyl 2-methoxybenzoate (CAS 7335-26-4) replaces the formamide group with a methoxy (-OCH₃) substituent. Comparative data includes:
- Molecular weight : 180.20 g/mol vs. 193.19 g/mol (this compound).
- Solubility: Ethyl 2-methoxybenzoate is soluble in ethanol, a property critical for its use in flavoring agents and fragrances .
- Stability : The methoxy group may confer greater hydrolytic stability compared to the formamide group, which is prone to hydrolysis under acidic or basic conditions.
Parent Acid: 2-Formamidobenzoic Acid (CAS 3342-77-6)
The carboxylic acid form lacks the ester group, impacting its physical properties:
- Molecular weight : 165.14 g/mol vs. 193.19 g/mol (ethyl ester).
- Applications : Primarily used as a synthetic intermediate, whereas the ester derivatives are more suited for applications requiring volatility or lipid solubility .
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Industrial Relevance
- Pharmaceutical Context : Mthis compound’s role as a drug impurity underscores the importance of ester derivatives in pharmaceutical analysis .
- Flavor and Fragrance Industry: Ethyl 2-methoxybenzoate’s ethanol solubility and stability make it preferable for consumer product formulations compared to formamide-containing analogs .
- Synthetic Utility : The discontinued status of this compound may drive interest in alternative esters or the parent acid for specialized synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
